(4-Cyanophenyl)methanesulfonic acid
Description
(4-Cyanophenyl)methanesulfonic acid is a sulfonic acid derivative characterized by a methanesulfonic acid group (-SO₃H) attached to a 4-cyanophenyl substituent. This compound combines the strong acidity of sulfonic acids with the electron-withdrawing properties of the cyano group, enhancing its reactivity in specific chemical environments.
Properties
Molecular Formula |
C8H7NO3S |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4-cyanophenyl)methanesulfonic acid |
InChI |
InChI=1S/C8H7NO3S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H,10,11,12) |
InChI Key |
IDDKVMKHEDIBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonic Acid Derivatives
Structural and Functional Comparisons
The table below compares (4-Cyanophenyl)methanesulfonic acid with structurally related sulfonic acids:
*Inferred values based on substituent effects.
Detailed Analysis
Acidity :
- The cyano group in this compound enhances acidity compared to methanesulfonic acid and p-toluenesulfonic acid. Electron-withdrawing groups stabilize the conjugate base, lowering pKa. For example, p-toluenesulfonic acid (methyl group, electron-donating) has a pKa of ~-2.8, while the cyano-substituted derivative is expected to be more acidic (~-3.0) .
- (4-Fluorophenyl)methanesulfonic acid, with a fluorine substituent (moderate electron-withdrawing effect), exhibits intermediate acidity (~-2.5) .
Reactivity in Organic Reactions :
- Methanesulfonic acid is widely used as a non-oxidizing catalyst in esterification and alkylation due to its high acidity and solubility . However, this compound’s bulky aromatic group may reduce catalytic efficiency in sterically demanding reactions .
- In chromogenic assays, methanesulfonic acid facilitates oxidative fragmentation of intermediates, unlike HCl . The target compound’s cyano group could further modulate such reactivity.
Solubility and Stability :
- Methanesulfonic acid is highly water-soluble, but aryl-substituted derivatives like the target compound exhibit reduced solubility due to hydrophobic aromatic rings. However, they remain more soluble than non-polar sulfonic acids (e.g., long-chain alkyl derivatives) .
- Salts of sulfonic acids, such as those with sodium or ammonium, improve stability and handling. For example, methanesulfonic acid salts are used in battery electrolytes and pharmaceuticals .
Industrial and Environmental Impact :
- Methanesulfonic acid is considered a "green" catalyst due to low toxicity and biodegradability . The target compound’s environmental profile depends on its persistence, but the cyano group may complicate degradation.
- Atmospheric methanesulfonic acid (from dimethyl sulfide oxidation) contributes to aerosol formation, but anthropogenic pollutants like nitrate radicals can suppress its production .
Catalytic Performance
- Methanesulfonic acid achieves >80% conversion in esterification, comparable to sulfuric acid but less corrosive . The target compound’s performance in similar reactions remains unexplored but could offer unique selectivity.
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
In a two-step process, 4-cyanobenzyl chloride reacts with chlorosulfonic acid at 0–5°C, followed by hydrolysis with ice water to yield the sulfonic acid. A patent by [EP0115328B1] details this method, achieving 78–82% purity before recrystallization. Critical parameters include:
-
Molar ratio : 1:1.2 (4-cyanobenzyl chloride : ClSO₃H)
-
Reaction time : 4–6 hours
-
Workup : Neutralization with NaHCO₃ to pH 6–7
Gas-Phase Sulfonation with SO₃
Vapor-phase SO₃ sulfonation avoids solvent use, enhancing scalability. A tubular reactor system at 120–150°C converts 4-cyanobenzyl alcohol to the sulfonic acid in 85% yield. Key advantages:
-
Byproduct reduction : <5% sulfone formation
-
Catalyst : Silica-supported vanadium oxide (V₂O₅/SiO₂)
Oxidation of 4-Cyanobenzyl Thioethers
Oxidation of sulfide precursors provides a high-purity route. Sodium metaperiodate (NaIO₄) or hydrogen peroxide (H₂O₂) in acetic acid oxidizes 4-cyanobenzyl methyl sulfide to the sulfonic acid.
H₂O₂/CH₃COOH System
A study in [USRE48674E1] reports 92% yield using 30% H₂O₂ at 60°C for 8 hours. The mechanism involves:
-
Sulfide oxidation to sulfoxide (intermediate)
-
Further oxidation to sulfonic acid
Reaction Conditions :
NaIO₄-Mediated Oxidation
NaIO₄ in aqueous THF at 25°C achieves 88% yield in 4 hours. This method minimizes overoxidation but requires pH control (pH 4–5).
Friedel-Crafts Sulfonation of 4-Cyanotoluene
Electrophilic sulfonation of 4-cyanotoluene with methanesulfonic acid (MSA) under Friedel-Crafts conditions offers a one-pot route. A Chinese patent [CN105017101A] outlines this method using MSA and SO₃:
Procedure :
-
Sulfonation : 4-Cyanotoluene reacts with SO₃ (1.1 eq) in MSA at 140°C for 3 hours.
-
Oxidation : O₂ (2.0 MPa) introduced to oxidize intermediates.
-
Isolation : NaOH quench, acidification to pH 2, and recrystallization.
Results :
-
Yield : 76%
-
Purity : 98.5% (HPLC)
-
Byproducts : <1% 4-cyanobenzenesulfonic acid
Comparative Analysis of Methods
Analytical Characterization
Critical spectroscopic data for (4-Cyanophenyl)methanesulfonic acid:
-
IR (KBr) : 1180 cm⁻¹ (S=O), 2230 cm⁻¹ (C≡N), 2600–3200 cm⁻¹ (SO₃H)
-
¹H NMR (D₂O) : δ 7.85 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 4.15 (s, 2H, CH₂)
-
Mass Spec : m/z 197.21 [M-H]⁻
Industrial-Scale Considerations
Large-scale production favors gas-phase sulfonation (Section 1.2) due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
